prostaglandin F2alpha 1-glyceryl ester

説明

Prostaglandin F2alpha 1-glyceryl ester is the glycero-ester of PGF2α. It has been shown to be synthesized by incubation of 2-Arachidonoyl glycerol (2-AG) with COX-2 and specific prostaglandin H2 (PGH2) isomerases in cell cultures . 2-AG has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the CB1 receptor .

Synthesis Analysis

The synthesis of prostaglandin F2alpha 1-glyceryl ester involves the incubation of 2-Arachidonoyl glycerol (2-AG) with COX-2 and specific prostaglandin H2 (PGH2) isomerases in cell cultures . A unified synthesis of PGs cloprostenol, bimatoprost, PGF 2α, fluprostenol, and travoprost from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields has been reported .Molecular Structure Analysis

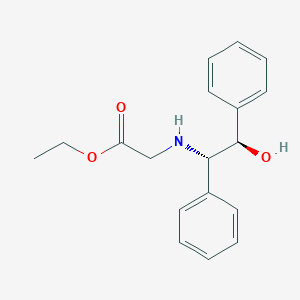

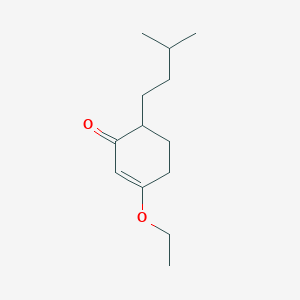

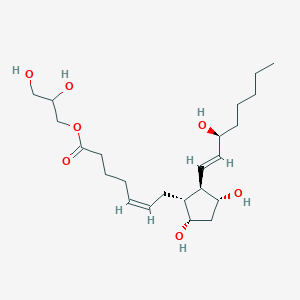

The molecular formula of prostaglandin F2alpha 1-glyceryl ester is C23H40O7 . The average mass is 428.560 Da and the monoisotopic mass is 428.277405 Da .Chemical Reactions Analysis

The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media .Physical And Chemical Properties Analysis

The molecular formula of prostaglandin F2alpha 1-glyceryl ester is C23H40O7 . The average mass is 428.560 Da and the monoisotopic mass is 428.277405 Da .科学的研究の応用

Obstetrics and Gynecology

Prostaglandin F2alpha has been extensively studied in the field of obstetrics and gynecology. Clinical research underscores its pivotal role in various phases of human reproduction. Notably, prostaglandin F2alpha, alongside prostaglandin E2, is recognized for its capacity to induce labor at term through intravenous infusion. Moreover, these prostaglandins show promise in inducing abortion and stimulating menstruation, positioning them as significant agents in reproductive health management. Despite the established efficacy of intravenous infusion, the quest for more practical administration methods continues, reflecting the dynamic nature of clinical research in this domain (Hinman, 1972).

Ophthalmology

In ophthalmology, prostaglandin F2alpha analogs have revolutionized glaucoma treatment. Their introduction marked a significant advancement, thanks to their efficacy and favorable tolerability. These compounds have spurred renewed interest in exploring novel therapeutic options for glaucoma, leading to an influx of investigational drugs targeting prostaglandin receptors. Current research is particularly focused on EP and FP receptor agonists, highlighting the ongoing effort to enhance glaucoma management (Matsou & Anastasopoulos, 2018).

Veterinary Medicine

The luteolytic effect of prostaglandin F2alpha-Tham salt in clinically anoestrous mares represents a notable application in veterinary medicine. This substance has shown a significant impact, with a high percentage of mares exhibiting signs of oestrus post-treatment. However, it's not without side effects, which are typically physiological responses to prostaglandin and transient in nature. This highlights the importance of understanding both the therapeutic potential and the physiological impact of prostaglandin F2alpha in veterinary contexts (Nelson, 1976).

Dermatology

Beyond its known applications, prostaglandin F2alpha analogs have theoretical applications in treating alopecia and hypopigmentation disorders due to their side effects like cutaneous hypertrichosis and hyperpigmentation. While these findings offer promising avenues in dermatology, further research is essential to fully understand and harness the therapeutic potential of prostaglandin F2alpha analogs for conditions such as androgenic alopecia, chemotherapy-induced alopecia, and alopecia areata (Choi, Diehl, & Levins, 2015).

特性

IUPAC Name |

2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPOVHSHWJQNI-OMVDPNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

prostaglandin F2alpha 1-glyceryl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。